molecular formula C26H38N2O5 B15142433 (1R) Perindopril benzyl ester-d4

(1R) Perindopril benzyl ester-d4

Cat. No.: B15142433
M. Wt: 462.6 g/mol
InChI Key: ZNAYHAPFFQRGES-PDWVIZMOSA-N
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Description

(1R) Perindopril benzyl ester-d4 is a deuterated derivative of (1R) Perindopril benzyl ester. This compound is primarily used in scientific research and is known for its high purity and stability. The molecular formula of this compound is C26H34D4N2O5, and it has a molecular weight of 462.61 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R) Perindopril benzyl ester-d4 involves the incorporation of deuterium atoms into the (1R) Perindopril benzyl ester molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of deuterated reagents and catalysts to facilitate the incorporation of deuterium .

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of specialized equipment and techniques to ensure high yield and purity. The production methods are designed to be efficient and cost-effective while maintaining the integrity of the compound .

Chemical Reactions Analysis

Types of Reactions

(1R) Perindopril benzyl ester-d4 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts. The reaction conditions, such as temperature and pressure, are optimized to achieve the desired outcome .

Major Products

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation of this compound may result in the formation of an oxidized derivative, while reduction may yield a reduced form of the compound .

Scientific Research Applications

(1R) Perindopril benzyl ester-d4 has a wide range of applications in scientific research, including:

    Chemistry: Used as a stable isotope-labeled compound for studying reaction mechanisms and kinetics.

    Biology: Employed in metabolic studies to trace the pathways and interactions of perindopril in biological systems.

    Medicine: Utilized in pharmacokinetic and pharmacodynamic studies to understand the behavior of perindopril in the body.

    Industry: Applied in the development and testing of new pharmaceuticals and chemical products.

Mechanism of Action

The mechanism of action of (1R) Perindopril benzyl ester-d4 is similar to that of perindopril. It acts as a prodrug that is metabolized in the body to its active form, perindoprilat. Perindoprilat is a potent inhibitor of the angiotensin-converting enzyme (ACE), which is responsible for the conversion of angiotensin I to angiotensin II. By inhibiting this enzyme, perindoprilat reduces the levels of angiotensin II, leading to vasodilation and a decrease in blood pressure .

Comparison with Similar Compounds

Similar Compounds

    Perindopril: The non-deuterated form of (1R) Perindopril benzyl ester-d4.

    Enalapril: Another ACE inhibitor with a similar mechanism of action.

    Lisinopril: A non-sulfhydryl ACE inhibitor used to treat hypertension and heart failure.

Uniqueness

The uniqueness of this compound lies in its deuterated nature, which provides enhanced stability and allows for more precise tracing in metabolic studies. This makes it a valuable tool in scientific research, particularly in studies involving the pharmacokinetics and pharmacodynamics of perindopril .

Properties

Molecular Formula

C26H38N2O5

Molecular Weight

462.6 g/mol

IUPAC Name

benzyl (2S,3aS,7aS)-1-[(2S)-2,3,3,3-tetradeuterio-2-[[(2R)-1-ethoxy-1-oxopentan-2-yl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylate

InChI

InChI=1S/C26H38N2O5/c1-4-11-21(25(30)32-5-2)27-18(3)24(29)28-22-15-10-9-14-20(22)16-23(28)26(31)33-17-19-12-7-6-8-13-19/h6-8,12-13,18,20-23,27H,4-5,9-11,14-17H2,1-3H3/t18-,20-,21+,22-,23-/m0/s1/i3D3,18D

InChI Key

ZNAYHAPFFQRGES-PDWVIZMOSA-N

Isomeric SMILES

[2H][C@@](C(=O)N1[C@H]2CCCC[C@H]2C[C@H]1C(=O)OCC3=CC=CC=C3)(C([2H])([2H])[2H])N[C@H](CCC)C(=O)OCC

Canonical SMILES

CCCC(C(=O)OCC)NC(C)C(=O)N1C2CCCCC2CC1C(=O)OCC3=CC=CC=C3

Origin of Product

United States

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